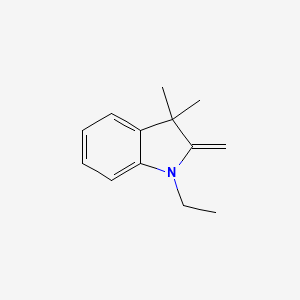

1-Ethyl-3,3-dimethyl-2-methyleneindoline

Description

1-Ethyl-3,3-dimethyl-2-methyleneindoline (TH-1) is a substituted indoline derivative characterized by a methylene group at position 2, an ethyl group at position 1, and two methyl groups at position 2. Its synthesis involves alkylation of 2,3,3-trimethyl-3H-indole with ethyl bromide in acetonitrile under basic conditions (KOH), yielding a versatile intermediate for photochromic spiropyrans . TH-1 is notable for its high reactivity due to the electron-rich methylene group, enabling applications in light-responsive materials and organic synthesis.

Propriétés

Numéro CAS |

73718-62-4 |

|---|---|

Formule moléculaire |

C13H17N |

Poids moléculaire |

187.28 g/mol |

Nom IUPAC |

1-ethyl-3,3-dimethyl-2-methylideneindole |

InChI |

InChI=1S/C13H17N/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14/h6-9H,2,5H2,1,3-4H3 |

Clé InChI |

MWYTVFRHPLPLKF-UHFFFAOYSA-N |

SMILES |

CCN1C(=C)C(C2=CC=CC=C21)(C)C |

SMILES canonique |

CCN1C(=C)C(C2=CC=CC=C21)(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of TH-1 with analogous indoline and aromatic compounds, emphasizing structural differences, synthesis, and applications.

2.1. 1-(3-Carboxyethyl)-3,3-dimethyl-2-methyleneindoline

- Structure : Differs from TH-1 by a 3-carboxyethyl substituent at position 1.

- Synthesis: Reacts indoline with 3-iodopropanoic acid in methyl ethyl ketone (MEK) under reflux, achieving 99% yield .

- Applications : The carboxylic acid group facilitates incorporation into polymers or coatings, particularly in light-responsive systems. Its polarity enhances solubility in polar solvents compared to TH-1.

- Key Data : Higher yield (99% vs. unspecified for TH-1) suggests efficient functionalization for advanced materials.

2.2. 3,3-Dimethyl-2-methylene-1-phenylindoline (CAS 5227-71-4)

- Structure : Replaces TH-1’s ethyl group with a phenyl ring at position 1.

- Synthesis: Not detailed in evidence, but likely involves phenyl halides as alkylating agents.

- May exhibit red-shifted absorption spectra compared to TH-1 due to extended conjugation .

- Safety : Classified under GHS standards; specific hazards unlisted but likely requires standard organic compound handling .

2.3. Ethyl 1-Ethyl-3-methyl-2-oxoindoline-3-carboxylate

- Structure : Features a 2-oxo group and ester substituent, unlike TH-1’s methylene.

- Synthesis : Likely involves oxidative or condensation pathways to introduce the oxo group.

- Applications : The oxo group reduces reactivity in cycloadditions but enhances hydrogen-bonding capacity, making it suitable for crystal engineering or pharmaceutical intermediates .

2.4. 1-Ethyl-3,5-dimethylbenzene

- Structure : Aromatic benzene ring with ethyl and methyl substituents (positions 1, 3, 5).

- Applications : Volatile organic compound (VOC) emitted by microorganisms; exhibits allelopathic effects in plants. Demonstrates how substituent positions (3,5 vs. 3,3 in TH-1) drastically alter bioactivity and volatility .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : TH-1 and its carboxyethyl derivative demonstrate high yields (≥90%), highlighting robust alkylation strategies for indoline functionalization .

- Photochromic Performance : TH-1-derived spiropyrans (e.g., SP-1, SP-7) show 90% yields and strong IR signals (C=C, C–N), indicating stability in photoisomerization .

- Structure-Activity Relationships : Substitution at position 1 (ethyl vs. phenyl) modulates electronic and steric effects, influencing reaction kinetics and material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.